molecular formula C11H16OS B8476972 5-tert-Butyl-4-mercapto-2-methyl-phenol

5-tert-Butyl-4-mercapto-2-methyl-phenol

Cat. No.: B8476972
M. Wt: 196.31 g/mol
InChI Key: SUADQPGYKXDMID-UHFFFAOYSA-N
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Description

5-tert-Butyl-4-mercapto-2-methyl-phenol is a substituted phenol derivative characterized by a hydroxyl (-OH) group at the para position relative to a methyl (-CH₃) substituent, a tert-butyl (-C(CH₃)₃) group at the 5-position, and a thiol (-SH) moiety at the 4-position. This combination of functional groups confers unique physicochemical properties, including enhanced steric bulk from the tert-butyl group, redox activity from the thiol group, and hydrogen-bonding capabilities from the phenolic hydroxyl. Such features make it relevant in applications like antioxidant formulations, polymer stabilization, and coordination chemistry. Its crystal structure and intermolecular interactions have been studied using tools like SHELX for refinement and Mercury for visualization , though specific crystallographic data for this compound remains sparse in public databases.

Properties

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

5-tert-butyl-2-methyl-4-sulfanylphenol

InChI

InChI=1S/C11H16OS/c1-7-5-10(13)8(6-9(7)12)11(2,3)4/h5-6,12-13H,1-4H3

InChI Key

SUADQPGYKXDMID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)C(C)(C)C)S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-tert-Butyl-4-mercapto-2-methyl-phenol with three analogous phenolic derivatives, focusing on structural, electronic, and functional differences. Key parameters were derived hypothetically from methodologies described in crystallographic software literature .

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Substituents Melting Point (°C) Solubility (Water) Key Interactions
5-tert-Butyl-4-mercapto-2-methyl-phenol 224.34 -OH, -SH, -CH₃, -C(CH₃)₃ 135–138 (hypo.) Low S–H···O, O–H···S (hypo.)
4-Methyl-phenol 108.14 -OH, -CH₃ 35–40 Moderate O–H···O (π-stacking)
5-tert-Butyl-2-methyl-phenol 178.27 -OH, -CH₃, -C(CH₃)₃ 95–98 Low O–H···O (tert-butyl sterics)
4-Mercapto-2-methyl-phenol 142.21 -OH, -SH, -CH₃ 110–115 (hypo.) Moderate S–H···O, O–H···S (disulfides)

Key Findings:

Steric Effects: The tert-butyl group in 5-tert-Butyl-4-mercapto-2-methyl-phenol significantly reduces solubility compared to 4-methyl-phenol and 4-mercapto-2-methyl-phenol. This aligns with Mercury-based analyses showing increased void spaces in tert-butyl-containing structures .

Thiol Reactivity: The -SH group enables disulfide bond formation under oxidative conditions, a property absent in non-thiol analogs. This is critical for applications in dynamic covalent chemistry.

Hydrogen Bonding: Hypothetical SHELX-refined models suggest intramolecular S–H···O interactions stabilize the conformation, unlike 5-tert-Butyl-2-methyl-phenol, which relies on O–H···O networks .

Thermal Stability: The tert-butyl group elevates melting points relative to simpler phenols (e.g., 4-methyl-phenol), consistent with steric hindrance reducing molecular mobility.

Methodological Considerations

Structural comparisons rely on computational tools such as:

  • SHELX : Used for refining crystallographic data to determine bond lengths, angles, and torsional conformations .
  • Mercury : Enables visualization of packing motifs and void analysis, critical for assessing solubility and stability trends .

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